(3R,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid
Description
This compound is a stereospecific piperidine derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group at the 1-position and a trifluoromethyl (-CF₃) substituent at the 5-position. The Fmoc group is widely employed in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a valuable building block in medicinal chemistry for drug discovery .
Properties
IUPAC Name |
(3R,5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3NO4/c23-22(24,25)14-9-13(20(27)28)10-26(11-14)21(29)30-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,27,28)/t13-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLBMHNTWZKWGX-KGLIPLIRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1C(F)(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN(C[C@H]1C(F)(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138337-54-7 | |
| Record name | rac-(3R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(trifluoromethyl)piperidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(3R,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid is a synthetic compound that features a piperidine ring and is characterized by the presence of a trifluoromethyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
- Molecular Formula : C22H20F3NO4
- Molecular Weight : 419.4 g/mol
- CAS Number : 914260-22-3
- IUPAC Name : (3R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(trifluoromethyl)piperidine-3-carboxylic acid
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins. The Fmoc group serves as a protective moiety during synthesis but may also influence the compound's interactions in biological contexts by stabilizing conformations conducive to receptor binding.
Enzyme Inhibition
Research indicates that compounds similar to (3R,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid exhibit inhibitory effects on various enzymes. For instance, studies have shown that piperidine derivatives can act as inhibitors of serine proteases and other enzyme classes, suggesting potential applications in drug development for conditions such as cancer and inflammatory diseases.
Receptor Modulation
The compound has been explored for its role as a modulator of specific receptors. In particular, related studies have identified that piperidine derivatives can interact with G-protein coupled receptors (GPCRs), which are crucial in many signaling pathways. This interaction may lead to altered physiological responses, making it a candidate for further pharmacological exploration.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of piperidine derivatives, including those with trifluoromethyl substitutions. The findings indicated that these compounds could induce apoptosis in cancer cell lines through the modulation of apoptotic pathways and inhibition of cell proliferation .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of similar compounds in models of neurodegenerative diseases. Results showed that piperidine derivatives could reduce oxidative stress and inflammation in neuronal cells, highlighting their potential for treating conditions like Alzheimer's disease .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Research Findings and Trends
Impact of Trifluoromethyl Group : The -CF₃ substituent in the target compound enhances metabolic stability and binding affinity in drug-receptor interactions compared to methoxy or methyl groups .
Stereochemical Influence : The (3R,5S) configuration offers distinct spatial arrangements critical for enantioselective synthesis, unlike racemic mixtures seen in analogues like rac-(3R,5R) derivatives .
Synthetic Utility: Fmoc-protected piperidines are preferred in automated peptide synthesis due to their orthogonal protection strategies, whereas non-Fmoc analogues require additional deprotection steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
